3-Bromothieno[3,2-c]pyridin-7-amine
Description
Significance and Versatility of Fused Thienopyridine Systems in Contemporary Organic Synthesis
Fused thienopyridine systems are of paramount importance in contemporary organic synthesis due to their versatile chemical properties and wide-ranging applications. These scaffolds serve as crucial building blocks for the creation of complex bioactive molecules. chemimpex.com Their unique electronic and structural features allow for diverse chemical modifications, making them ideal starting materials for constructing extensive libraries of compounds for drug discovery and materials science. The inherent reactivity of the thienopyridine nucleus, combined with the ability to introduce various functional groups, provides chemists with a powerful tool for developing novel molecular architectures. nih.gov
The applications of thienopyridine derivatives are extensive, spanning from pharmaceuticals to agricultural chemicals and organic electronic materials. chemimpex.com In medicinal chemistry, they are integral to the development of drugs targeting a variety of diseases, including cancer and neurological disorders. chemimpex.comnih.gov Their utility also extends to agrochemicals, where they contribute to the efficacy of pesticides and herbicides. chemimpex.com Furthermore, in material science, these compounds are incorporated into organic light-emitting diodes (LEDs) and solar cells. chemimpex.com
Overview of Thienopyridine Isomers: Focus on the Thieno[3,2-c]pyridine (B143518) Framework
Thienopyridines can exist in several isomeric forms, depending on the fusion of the thiophene (B33073) and pyridine (B92270) rings. Some common isomers include thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), and thieno[3,2-c]pyridine. nih.govnih.govontosight.ai Each isomer possesses a unique arrangement of atoms, leading to distinct chemical and biological properties.
Rationale for Investigating Substituted Thieno[3,2-c]pyridine Derivatives, with Emphasis on 3-Bromothieno[3,2-c]pyridin-7-amine
The investigation of substituted thieno[3,2-c]pyridine derivatives is driven by the quest for novel compounds with enhanced or specific biological activities and material properties. The introduction of substituents at various positions on the thieno[3,2-c]pyridine core can profoundly influence its physicochemical characteristics and its interaction with biological targets.
A prime example is This compound . The strategic placement of a bromine atom at the 3-position and an amine group at the 7-position offers several advantages for further chemical exploration. The bromo-substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce further molecular diversity. The amino group, on the other hand, can act as a key pharmacophoric feature, potentially engaging in hydrogen bonding interactions with biological macromolecules. This dual functionalization makes this compound a highly valuable intermediate for the synthesis of targeted libraries of compounds for screening in drug discovery programs and for the development of novel functional materials. The exploration of such derivatives is crucial for unlocking the full potential of the thieno[3,2-c]pyridine scaffold.
Compound Data
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1638761-07-5 | C7H5BrN2S |
| 3-Bromothieno[3,2-c]pyridine | 28783-18-8 | C7H4BrNS |
| Thieno[3,2-c]pyridine | 272-14-0 | C7H5NS |
Structure
3D Structure
Properties
IUPAC Name |
3-bromothieno[3,2-c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVKCBJUQONLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CSC2=C(C=N1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromothieno 3,2 C Pyridin 7 Amine and Its Precursors
Strategies for Constructing the Thieno[3,2-c]pyridine (B143518) Core
The formation of the fused thieno[3,2-c]pyridine ring system is a critical step in the synthesis of the target molecule. Generally, these strategies can be categorized into two main approaches: the closure of the pyridine (B92270) ring onto a thiophene (B33073) derivative or the formation of the thiophene ring from a pyridine precursor. nih.gov Various methodologies, including cyclization reactions and multi-component strategies, have been developed to achieve this.
Cyclization Reactions in Thieno[3,2-c]pyridine Ring System Formation
Cyclization reactions are a cornerstone in the synthesis of the thieno[3,2-c]pyridine skeleton. These methods involve the intramolecular formation of one of the heterocyclic rings to create the fused system.
The Pomeranz-Fritsch reaction, a classical method for isoquinoline (B145761) synthesis, has been adapted for the preparation of thienopyridines. nih.govdrugfuture.comwikipedia.org This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal. drugfuture.comwikipedia.org In the context of thieno[3,2-c]pyridines, a modified approach is utilized, starting from a thiophene derivative.
A key example involves the cyclization of an N-(thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com Specifically, N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide can be cyclized by treatment with a strong acid in an inert organic solvent to yield thieno[3,2-c]pyridine. google.com This process has been demonstrated to be an effective, albeit sometimes high-cost, method for obtaining the core structure. google.com
A related approach has been used in the synthesis of the isomeric thieno[2,3-c]pyridine (B153571) system. nih.gov In this multi-step synthesis, 2-acetylthiophene (B1664040) is first converted to a 1,2,3-triazole derivative, which then undergoes a modified Pomeranz-Fritsch cyclization to form a thieno[2,3-c] nih.govnih.govtriazolo[1,5-ɑ]pyridine compound. nih.govnih.govresearchgate.net This intermediate is then transformed into the final thieno[2,3-c]pyridine derivative. nih.govnih.govresearchgate.net
Table 1: Examples of Modified Pomeranz-Fritsch Reactions for Thienopyridines
| Starting Material | Reagents and Conditions | Product | Reference |
| N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide | Strong mineral acid, inert organic solvent, 50°C to boiling | Thieno[3,2-c]pyridine | google.com |
| 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | Acid-mediated cyclization | Thieno[2,3-c] nih.govnih.govtriazolo[1,5-ɑ]pyridine | nih.govnih.govresearchgate.net |
Intramolecular annulation, or ring-closure, provides another powerful route to the thieno[3,2-c]pyridine scaffold. These methods often involve the cyclization of a suitably substituted thiophene precursor. For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been achieved through various synthetic routes, including the application of a method originally developed for 2-substituted thiophenes. This approach allows for the synthesis of THTPs with various substituents at the 2-position.
Another example is the intramolecular cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which can lead to the formation of more complex, fused heterocyclic systems. researchgate.net While this example pertains to the thieno[2,3-b]pyridine (B153569) isomer, the underlying principle of intramolecular cyclization is broadly applicable to the synthesis of various thienopyridine isomers.
A novel and efficient metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives involves a denitrogenative transformation reaction. nih.govnih.govresearchgate.net This method utilizes a fused 1,2,3-triazole intermediate, which, upon acid-mediated treatment, undergoes nitrogen loss to form the desired thieno[2,3-c]pyridine ring system. nih.govnih.govresearchgate.net This strategy offers the advantage of avoiding metal catalysts, which can be expensive and require removal from the final product. nih.gov The process starts with readily available 2-acetylthiophene and proceeds through a one-pot triazolization followed by a modified Pomeranz-Fritsch reaction and subsequent denitrogenative transformation. nih.gov This approach has been successfully used to synthesize a variety of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-methyl esters. nih.govresearchgate.net
Multi-Component Reaction Strategies for Thienopyridine Ring Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thienopyridines. nih.govnih.govyoutube.com These reactions involve the combination of three or more starting materials in a single step to form a product that incorporates significant portions of all the reactants. nih.govnih.gov
The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes, which can serve as precursors to thienopyridines. nih.gov For example, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been achieved via a Gewald reaction involving ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur. nih.gov
While direct MCRs for the one-pot synthesis of the thieno[3,2-c]pyridine core are less commonly reported, the principles of MCRs are valuable for rapidly building up the necessary precursors for subsequent cyclization reactions.
Regioselective Functionalization Techniques for the 3-Bromothieno[3,2-c]pyridin-7-amine Scaffold
Once the thieno[3,2-c]pyridine core is assembled, the next crucial step is the regioselective introduction of the bromine and amine functionalities to obtain this compound.
The synthesis of related compounds, such as 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, provides insight into the functionalization strategies. The synthesis of this analog typically involves the halogenation and functionalization of the pre-formed thieno[3,2-c]pyridine scaffold. Key steps include:
Regioselective Halogenation: Bromine and iodine can be introduced via electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. The specific positions of halogenation are directed by the inherent electronic properties of the thieno[3,2-c]pyridine ring system and the presence of other directing groups.
Amine Functionalization: The introduction of an amine group can be achieved through various methods. For instance, direct amination via C-H activation using a copper catalyst has been demonstrated for similar pyridine derivatives.
For the specific synthesis of this compound, a likely synthetic route would involve the initial bromination of a suitable thieno[3,2-c]pyridine precursor at the 3-position, followed by the introduction of the amine group at the 7-position, or vice versa. The order of these functionalization steps would be critical to ensure the desired regiochemistry.
Introduction of the Bromine Substituent at the 3-Position
The incorporation of a bromine atom onto the thieno[3,2-c]pyridine skeleton is a critical step that can be achieved through several synthetic approaches. The choice of method often depends on the available starting materials and the desired regioselectivity. The electron-rich nature of the thiophene ring generally directs electrophilic substitution to the 2- or 3-position.
Direct Bromination Methodologies for Thienopyridine Systems
Direct electrophilic bromination of the thieno[3,2-c]pyridine core is a primary strategy for introducing the bromine substituent. The thiophene portion of the fused ring system is more susceptible to electrophilic attack than the pyridine ring. The regioselectivity of the bromination can often be controlled by the choice of brominating agent and reaction conditions.
Common brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) can be used. The reaction is typically performed in a suitable solvent, and the presence of a catalyst may be required to enhance reactivity and selectivity. For instance, the bromination of 4-chlorothieno[3,2-c]pyridine (B1590513) with bromine in the presence of an excess of aluminium chloride catalyst has been shown to yield the 3-bromo-4-chlorothieno[3,2-c]pyridine. nih.gov The regioselectivity for the 3-position is influenced by the electronic properties of the fused ring system. In some cases, modulating the basicity of the reaction medium can achieve regioselective bromination at a specific position. nih.gov
Precursor-Based Synthetic Routes for 3-Bromo Substitution
An alternative to direct bromination involves building the thieno[3,2-c]pyridine scaffold from a precursor that already contains the bromine atom at the desired position. This approach offers excellent control over regiochemistry, as the position of the bromine is predetermined by the starting material.
A common strategy involves starting with a suitably substituted and brominated thiophene derivative. For example, the synthesis of the thieno[3,2-c]pyridine ring system can be accomplished starting from 3-bromomethyl-thiophene. google.com This precursor can be reacted with an appropriate amine derivative, followed by an acid-catalyzed cyclization to form the fused pyridine ring, yielding the thieno[3,2-c]pyridine core with the bromine atom secured at the 3-position. google.com This method avoids potential issues with regioselectivity that can arise during direct bromination of the assembled heterocycle. A similar strategy, known as the Bradsher reaction, can be used to cyclize precursor molecules, a technique that has been applied to the synthesis of 3-bromonaphthothiophene. chemrxiv.org
Table 1: Comparison of Synthetic Methodologies for 3-Bromo Substitution
| Methodology | Typical Reagents | Key Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Bromination | N-Bromosuccinimide (NBS), Br₂/AlCl₃ | Electrophilic aromatic substitution on the pre-formed thienopyridine ring. | Fewer synthetic steps if the parent heterocycle is available. | Potential for mixture of regioisomers, requiring purification. |
| Precursor-Based Synthesis | 3-Bromothiophene derivatives | Construction of the heterocyclic system using a brominated starting material. | Excellent regiochemical control. | May require a longer synthetic sequence to prepare the precursor. |
Introduction of the Amine Functionality at the 7-Position
The installation of an amine group at the 7-position of the thieno[3,2-c]pyridine ring is typically accomplished on a pre-formed heterocyclic system. This position is analogous to the 4-position (or para-position) of pyridine, making it susceptible to certain substitution reactions.
Nucleophilic Amination Strategies on Thienopyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amine group onto the pyridine ring of the thienopyridine system. masterorganicchemistry.comyoutube.com This reaction requires a substrate with a good leaving group, such as a halogen atom (e.g., chlorine or bromine), at the 7-position. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen atom (the 7-position being para). stackexchange.compearson.com
The reaction involves the attack of an amine nucleophile on the 7-position, leading to the displacement of the leaving group. youtube.comyoutube.com Various amine sources can be used, including ammonia, primary amines, or secondary amines, to yield the corresponding 7-amino, 7-alkylamino, or 7-dialkylamino derivatives. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can also be employed to form the C-N bond, often under milder conditions than traditional SNAr reactions. This strategy has been successfully used to prepare N-substituted thieno[3,2-b]pyridin-7-amines.
Sequential Functionalization Approaches for 7-Amine Introduction
An alternative to direct amination is a two-step, or sequential, functionalization approach. This involves introducing a different functional group at the 7-position that can be subsequently converted into an amine. A classic example is the introduction of a nitro group (–NO₂) followed by its reduction.
The nitration of the thienopyridine ring, while potentially complex, could install a nitro group at the 7-position. This nitro group can then be reduced to the desired amine functionality using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acetic acid (Fe/AcOH). The reduction of aromatic nitro groups is a high-yielding and reliable transformation. nih.gov Other precursor functionalities, such as an azide (B81097) group introduced via nucleophilic substitution, can be reduced to the amine. Alternatively, a carboxylic acid group at the 7-position could be converted to an amine through a Curtius or Hofmann rearrangement, which proceeds via an acyl azide or amide intermediate, respectively. pearson.com
Table 2: Comparison of Synthetic Methodologies for 7-Amine Introduction
| Methodology | Precursor | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Amination (SNAr) | 7-Halothieno[3,2-c]pyridine | Displacement of halide with an amine nucleophile. | Direct and often efficient. | Requires a suitable leaving group at the 7-position. |
| Sequential Functionalization | 7-Nitro- or 7-carboxy-thieno[3,2-c]pyridine | Reduction of a nitro group or rearrangement of a carboxylic acid derivative. | Avoids direct use of potentially harsh amination conditions. | Adds extra steps to the synthetic sequence. |
Optimization and Yield Improvement Protocols in the Synthesis of this compound
Key optimization strategies include:
Catalyst Selection: In reactions like cross-coupling or hydrogenation, screening different catalysts and ligands is crucial to find the most active and selective system.
Reaction Conditions: Temperature, pressure, and solvent choice can have a profound impact on reaction outcomes. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the preparation of thienopyrimidine derivatives. nih.govscielo.br
pH Control: Maintaining the optimal pH is critical in reactions involving acid or base-sensitive intermediates. For certain syntheses, careful control of pH during the reaction or workup is necessary to achieve the best yield.
Purification Techniques: The final yield and purity of the product are heavily influenced by the workup and purification procedures. A well-designed extraction and crystallization or chromatographic protocol is essential to isolate the target compound from unreacted starting materials, reagents, and by-products. For example, a typical workup might involve extraction, alkalinization, and subsequent distillation under reduced pressure to obtain the pure thienopyridine product. google.com
Table 3: Examples of Optimization Protocols in Thienopyridine Synthesis
| Parameter | Optimization Strategy | Example/Rationale | Reference |
|---|---|---|---|
| Reaction Time/Temperature | Microwave Irradiation | Reduces reaction times from hours to minutes and can improve yields in Dimroth rearrangements. | scielo.br |
| Catalyst | Screening Acid Catalysts | Optimizing the acid catalyst for denitrogenative transformation reactions improved product yields. | nih.gov |
| Workup/Purification | pH Adjustment & Distillation | Careful alkalinization of the aqueous solution followed by extraction and vacuum distillation is key to isolating the pure product. | google.com |
Chemical Reactivity and Transformation of 3 Bromothieno 3,2 C Pyridin 7 Amine
Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-c]pyridine (B143518) System
Electrophilic aromatic substitution (SEAr) reactions are fundamental for the functionalization of aromatic systems. wikipedia.org The reactivity of the thieno[3,2-c]pyridine core is influenced by the presence of both the electron-donating amino group and the deactivating bromo group, as well as the pyridine (B92270) nitrogen.
The amino group at the C7 position is a strong activating group and an ortho-, para-director. Conversely, the bromine at the C3 position is a deactivating group, also with ortho- and para-directing effects. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the pyridine ring towards electrophilic attack. youtube.com This deactivation is more pronounced at the positions alpha and gamma to the nitrogen. wikipedia.orgyoutube.com
In the thieno[3,2-c]pyridine system, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the pyridine ring. The amino group at C7 would strongly activate the pyridine ring, but its directing effect would be towards the C6 and C8 (if available) positions. However, electrophilic substitution on the pyridine ring is generally difficult. wikipedia.org The bromine at C3 deactivates the thiophene ring, but its directing effect would be towards the C2 and C4 positions.
The regioselectivity of subsequent functionalization via electrophilic aromatic substitution is a complex interplay of steric and electronic effects. The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate. lumenlearning.com The stability of this intermediate determines the preferred site of attack.
For 3-Bromothieno[3,2-c]pyridin-7-amine, electrophilic attack at the C2 position of the thiophene ring would lead to a Wheland intermediate where the positive charge can be delocalized over the thiophene ring. The directing effects of the C3-bromo and the C7-amino groups, along with the deactivating influence of the pyridine nitrogen, must be carefully considered to predict the outcome of a given electrophilic substitution reaction.
Nucleophilic Aromatic Substitution Reactions of Halogenated Thienopyridines
Nucleophilic aromatic substitution (SNAr) provides a complementary method for the functionalization of the thieno[3,2-c]pyridine core, particularly for the displacement of the halogen substituent. youtube.comnih.gov
The bromine atom at the C3 position of this compound is susceptible to displacement by strong nucleophiles. This reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer-like intermediate. nih.gov The presence of the electron-withdrawing pyridine nitrogen and the fused ring system can influence the stability of this intermediate and thus the reactivity of the substrate.
The rate of nucleophilic aromatic substitution is often dependent on the nature of the leaving group, with fluoride (B91410) typically being the most reactive in activated systems. nih.gov However, the reactivity order can be influenced by the specific substrate and reaction conditions. For pyridinium (B92312) ions, a different leaving group order has been observed, indicating that the mechanism can be more complex and may involve rate-determining deprotonation of the addition intermediate. nih.gov The displacement of the 3-bromo substituent allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, providing a versatile route to a diverse range of derivatives.
Cross-Coupling Reactions for C-C and C-N Bond Formation at the Thieno[3,2-c]pyridine Core
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgnih.gov The 3-bromo substituent on the thieno[3,2-c]pyridine core serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org This methodology can be applied to this compound to introduce various aryl, heteroaryl, and alkyl groups at the C3 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes. scirp.orgresearchgate.net Applying this to this compound allows for the introduction of alkynyl moieties at the C3 position, which can be further elaborated into more complex structures. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides. wikipedia.org This methodology can be used to introduce primary or secondary amines at the C3 position of the thieno[3,2-c]pyridine core, providing access to a variety of N-substituted derivatives. The choice of ligand and base is critical for successful coupling, especially with challenging substrates. nih.gov
The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions:
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 90 °C |
| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N | DMF | Room Temp to 100 °C |
| Buchwald-Hartwig | [Pd₂(dba)₃], BINAP | NaOBuᵗ | Toluene | 80 °C |
This table presents generalized conditions. Optimal conditions may vary depending on the specific substrates.
Copper-Catalyzed Coupling Protocols
The bromine atom at the 3-position of the thieno[3,2-c]pyridine core is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed protocols, such as the Ullmann condensation, provide a powerful method for the formation of new carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgnih.govnih.gov These reactions typically involve the coupling of the aryl bromide with an amine or an alcohol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgnih.gov
The Ullmann-type reaction is a well-established method for the N-arylation of amines. nih.govfrontiersin.org In a typical procedure, this compound can be reacted with a variety of primary and secondary amines in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a base. nih.govresearchgate.net The reaction conditions can be tuned by the choice of solvent and the use of ligands to improve yields and substrate scope. nih.gov While traditional Ullmann reactions often required harsh conditions, modern protocols have been developed that proceed under milder temperatures. nih.gov
The general scheme for the copper-catalyzed amination of this compound is as follows:

Table 1: Representative Examples of Potential Copper-Catalyzed Coupling Reactions
| Amine/Alcohol | Catalyst | Base | Solvent | Expected Product |
| Morpholine (B109124) | CuI | K₂CO₃ | DMF | 7-Amino-3-(morpholin-4-yl)thieno[3,2-c]pyridine |
| Piperidine | CuI | Cs₂CO₃ | Dioxane | 7-Amino-3-(piperidin-1-yl)thieno[3,2-c]pyridine |
| Aniline | CuI | K₃PO₄ | Toluene | 7-Amino-3-(phenylamino)thieno[3,2-c]pyridine |
| Phenol | Cu₂O | K₂CO₃ | Pyridine | 7-Amino-3-phenoxythieno[3,2-c]pyridine |
It is important to note that while these reactions are based on established methodologies for aryl bromides, the specific application to this compound would require experimental optimization. The presence of the amino group on the pyridine ring might influence the reactivity and could potentially require protection depending on the reaction conditions.
Reactions Involving the 7-Amine Functionality
The 7-amino group on the pyridine ring is a key site for further functionalization of the molecule. It can undergo a range of reactions, including acylation, sulfonylation, and diazotization, to introduce diverse substituents and generate a library of derivatives.
Acylation and Other Derivatizations of the Amino Group
The primary amino group at the 7-position can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction is a fundamental transformation in organic synthesis for the introduction of a wide array of functional groups. nih.gov
For instance, the reaction of this compound with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine would yield the corresponding N-(3-bromothieno[3,2-c]pyridin-7-yl)amide. Similarly, coupling with carboxylic acids can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The general scheme for the acylation of the 7-amino group is depicted below:

Table 2: Potential Acylated and Sulfonylated Derivatives
| Acylating/Sulfonylating Agent | Reagent/Catalyst | Expected Product |
| Acetyl chloride | Pyridine | N-(3-Bromothieno[3,2-c]pyridin-7-yl)acetamide |
| Benzoyl chloride | Triethylamine | N-(3-Bromothieno[3,2-c]pyridin-7-yl)benzamide |
| Acetic anhydride | - | N-(3-Bromothieno[3,2-c]pyridin-7-yl)acetamide |
| Benzenesulfonyl chloride | Pyridine | N-(3-Bromothieno[3,2-c]pyridin-7-yl)benzenesulfonamide |
These derivatizations are crucial for modifying the physicochemical properties of the parent molecule, which can be important for various applications.
Transformations of the Amino Group (e.g., Diazotization, Selective Halogenation)
The 7-amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. masterorganicchemistry.com Diazotization is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). masterorganicchemistry.comresearchgate.net
The resulting diazonium salt can then undergo a range of transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgnih.govorganic-chemistry.org This provides a powerful method for the selective introduction of these functionalities onto the pyridine ring.
The general reaction sequence is as follows:

Table 3: Potential Products from Diazotization and Subsequent Reactions
| Reagent | Reaction Name | Expected Product |
| CuCl | Sandmeyer Reaction | 3-Bromo-7-chlorothieno[3,2-c]pyridine |
| CuBr | Sandmeyer Reaction | 3,7-Dibromothieno[3,2-c]pyridine |
| CuCN | Sandmeyer Reaction | 3-Bromothieno[3,2-c]pyridine-7-carbonitrile |
| KI | - | 3-Bromo-7-iodothieno[3,2-c]pyridine |
| H₂O, Δ | - | 3-Bromothieno[3,2-c]pyridin-7-ol |
These transformations significantly expand the synthetic utility of this compound, allowing for the preparation of a wide range of derivatives with different electronic and steric properties. The selective halogenation via the Sandmeyer reaction is particularly noteworthy as it allows for the introduction of a second reactive handle on the pyridine ring, which can be used for further cross-coupling reactions.
Advanced Spectroscopic and Structural Characterization of 3 Bromothieno 3,2 C Pyridin 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the precise connectivity and chemical environment of each atom within the 3-Bromothieno[3,2-c]pyridin-7-amine scaffold can be determined.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. In the ¹H NMR spectrum of a related compound, 3-aminopyridine, run in DMSO-d6, the protons on the pyridine (B92270) ring appear at distinct chemical shifts: 8.53 ppm, 7.26 ppm, 7.40 ppm, and 8.23 ppm. chemicalbook.com The amino group protons are observed as a broad signal at 5.80 ppm. chemicalbook.com For thieno[3,2-c]pyridine (B143518) derivatives, the protons on the thiophene (B33073) and pyridine rings will also exhibit characteristic chemical shifts, influenced by the bromine and amine substituents. The integration of the peaks corresponds to the number of protons in a given environment, and the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons, a principle known as spin-spin coupling.
Table 1: Representative ¹H NMR Data for a Thieno[2,3-c]pyridine (B153571) Derivative
| Proton | Chemical Shift (δ, ppm) |
| Pyridine H | 6.7 - 7.0 (singlet) |
| Aryl H-2', H-6' | 6.3 - 6.5 |
| Aryl H-3', H-5' | 7.4 - 7.6 |
Data adapted from a study on a related thieno[2,3-b]pyridine (B153569) derivative. acs.org
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. For instance, carbons bonded to electronegative atoms like nitrogen will appear at a higher chemical shift (downfield). libretexts.orgdocbrown.info In the ¹³C NMR spectrum of ethylamine, the carbon attached to the nitrogen atom has a higher chemical shift than the methyl carbon. docbrown.info Similarly, in propan-2-amine, the carbon bonded to the nitrogen shows a higher chemical shift compared to the two equivalent methyl carbons. docbrown.info Aromatic and heteroaromatic carbons typically resonate in the range of 100-150 ppm. youtube.com Carbons in a carbon-oxygen double bond (carbonyl group) appear at a much higher chemical shift, typically between 150 and 220 ppm. youtube.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups
| Functional Group | Chemical Shift (δ, ppm) |
| sp³ Carbons (Alkyl) | 0 - 50 |
| Carbons bonded to Amines/Halogens | ~40 - 60 |
| Alkene/Aromatic Carbons | 100 - 150 |
| Carbonyl Carbons (Ketones, Aldehydes) | 150 - 220 |
Data compiled from general ¹³C NMR principles. youtube.com
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Rotational Dynamics)
For complex structures, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable. acs.org Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to identify adjacent protons. acs.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with the carbons they are directly attached to (HSQC) or to carbons that are two or three bonds away (HMBC). acs.org These techniques were instrumental in confirming the structure of a complex diacetylated derivative in a study on thieno[2,3-b]pyridines. acs.org
Variable Temperature (VT) NMR can be employed to study dynamic processes such as the rotation around single bonds. For molecules with restricted rotation, separate signals for different conformers might be observed at low temperatures, which then coalesce into a single averaged signal at higher temperatures. This can provide insights into the conformational flexibility of the molecule. For instance, in a study of an N4/C20 seco-indole alkaloid, the signal of the azetidine (B1206935) NH became sharp and well-defined at lower temperatures, which aided in structural elucidation. ipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern can provide valuable clues about the structure. For example, the loss of the bromine atom or the amino group would result in specific fragment ions. The NIST WebBook provides mass spectral data for related compounds like pyridine and 3-bromopyridine, which can serve as a reference for predicting the fragmentation of the thieno[3,2-c]pyridine core. nist.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, typically appearing as two peaks in the region of 3200-3500 cm⁻¹. wpmucdn.com N-H bending vibrations can also be observed around 1600 cm⁻¹. wpmucdn.com The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3200 - 3500 (two bands) |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| N-H Bend | ~1600 |
| C-Br Stretch | < 800 |
Data based on general IR spectroscopy principles. wpmucdn.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would be able to distinguish its molecular formula from other potential formulas that have the same nominal mass. This technique was used to confirm the elemental composition of a synthesized 2-amino-6-benzyl-N-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride by matching the calculated exact mass with the experimentally found value. nih.gov This level of accuracy is crucial for confirming the identity of a newly synthesized compound and for publication in peer-reviewed journals. acs.org
X-ray Crystallography for Solid-State Structure Analysis of Thienopyridine Analogues
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For thienopyridine derivatives, including analogues of this compound, this method provides crucial insights into molecular conformation, planarity, and the intricate network of intermolecular interactions that dictate crystal packing. mdpi.comrsc.org These structural details are fundamental to understanding the physicochemical properties of these compounds, such as solubility and melting point, which are in turn influenced by the crystal packing energy. nih.gov
The thieno[3,2-c]pyridine scaffold, like other thienopyridines, is characterized by its inherent planarity. nih.gov This planarity facilitates strong intermolecular forces, including hydrogen bonding and π-π stacking interactions, which often lead to tightly packed crystal structures. nih.gov Such dense packing is correlated with high crystal lattice energy, which can influence properties like aqueous solubility. nih.gov
Detailed crystallographic studies of thienopyridine analogues reveal the specific non-covalent interactions governing their supramolecular architecture. In the crystal structure of certain 2-arylcarboxamido-thieno[2,3-b]pyridine derivatives, for instance, layers are formed that are held together by a variety of hydrogen bonds. researchgate.net Specifically, N—H···N and N—H···S hydrogen bonds, along with C—H···O and C—H···π(ring) interactions, have been observed to stabilize the crystal lattice, connecting molecules into well-defined layers or chains. researchgate.net
The introduction of substituents onto the thienopyridine core can significantly alter the crystal packing. Bulky groups can disrupt the tight packing typically observed in planar thienopyridine systems by increasing the number of rotatable bonds and introducing steric hindrance. nih.gov This disruption can lead to a decrease in melting point, which is indicative of reduced crystal packing energy and potentially improved solubility. nih.gov Conversely, the addition of functional groups capable of acting as hydrogen bond acceptors, such as an extra oxygen atom, can reinforce or introduce new intermolecular hydrogen bonding, potentially increasing the melting point. nih.gov
The precise bond lengths, bond angles, and torsion angles determined by X-ray diffraction provide a definitive conformational picture. For example, in the design of novel therapeutic agents based on the thienopyridine scaffold, molecular docking studies are often guided by X-ray crystal structures to understand how a molecule might bind to a biological target. nih.gov
Below is a table summarizing representative crystallographic data for a thienopyridine derivative, illustrating the kind of detailed structural information obtained from X-ray analysis.
Table 1: Representative Crystallographic Data for a Thienopyridine Analogue
| Parameter | Value |
|---|---|
| Compound Name | Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate |
| Chemical Formula | C₂₀H₂₂N₄O₄S |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Unit Cell Dimensions | Not specified in abstract |
| Key Interactions | Hydrogen bonding (O-H, C-H), hydrophobic interactions |
| Notable Feature | The morpholine (B109124) oxygen forms a key hydrogen bond with the hinge residue (Val851) in PI3Kα binding site studies. The 3-hydroxyl group on the phenyl ring establishes two additional hydrogen bonds. nih.gov |
| Reference | nih.gov |
Theoretical and Computational Investigations of 3 Bromothieno 3,2 C Pyridin 7 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Conformation
Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 3-Bromothieno[3,2-c]pyridin-7-amine, this would involve using methods like Density Functional Theory (DFT) to elucidate its electronic structure and preferred three-dimensional arrangement.
Molecular Geometry Optimization and Energy Calculations
This subsection would have presented the optimized molecular geometry of this compound, including key bond lengths, bond angles, and dihedral angles as determined by energy minimization calculations. The total energy and other thermodynamic parameters of the optimized structure would also have been reported.
Frontier Molecular Orbital (FMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would have been discussed here. The energies of these orbitals and their distribution across the molecule are crucial for predicting its chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Rotational Barriers and Conformational Studies (e.g., Restricted C-N Bond Rotation)
This section would have explored the conformational landscape of the molecule, with a particular focus on the rotational barrier around the C-N bond of the amine group. Understanding these rotational barriers provides insight into the molecule's flexibility and the potential for different conformers to exist.
Molecular Docking Simulations for Theoretical Ligand-Receptor Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This section would have detailed the theoretical binding modes of this compound with relevant biological targets. The analysis would have included information on binding affinities and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
In Silico Prediction of Molecular Properties
In silico methods are used to predict the physicochemical and pharmacokinetic properties of a compound.
Assessment of Rule-of-Five Parameters and Related Descriptors
This subsection would have presented the calculated values for the Lipinski's Rule of Five parameters for this compound. These parameters (molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors) are used to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. A data table summarizing these properties would have been included.
Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Evaluation
For context, the thieno[3,2-c]pyridine (B143518) scaffold is a versatile heterocyclic framework, and its various substituted derivatives are of interest in medicinal chemistry. The electronic and topological properties, such as TPSA and hydrogen bonding potential, are critical for understanding the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability. The hydrogen bonding capacity, determined by the number of hydrogen bond donors and acceptors, is fundamental to molecular recognition and binding affinity to biological targets.
While data for the specific this compound isomer is unavailable, related compounds from the thienopyridine family have been computationally characterized. For instance, the parent thieno[3,2-c]pyridine has a calculated TPSA of 41.1 Ų. Another isomer, 6-Bromothieno[3,2-c]pyridin-4-amine, has a computed TPSA of 67.2 Ų, with one hydrogen bond donor and three hydrogen bond acceptors. These values for related structures highlight the importance of substituent position on the physicochemical properties of the thieno[3,2-c]pyridine core.
Without specific computational studies on this compound, a precise evaluation of its TPSA and hydrogen bonding characteristics cannot be provided at this time. Further theoretical investigations would be required to determine these important molecular descriptors.
| Compound Name | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | Data not available | Data not available | Data not available |
| Thieno[3,2-c]pyridine | 41.1 | 0 | 1 |
| 6-Bromothieno[3,2-c]pyridin-4-amine | 67.2 | 1 | 3 |
Advanced Synthetic Applications and Derivatization Strategies for 3 Bromothieno 3,2 C Pyridin 7 Amine As a Building Block
Leveraging the 3-Bromo Group for Further Functionalization
The bromine substituent at the 3-position of the thieno[3,2-c]pyridine (B143518) ring is a key handle for introducing a wide array of functional groups through various cross-coupling and displacement reactions.
Cross-Coupling with Boronic Acids/Esters, Organostannanes, and Other Organometallic Reagents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo group at the 3-position of the title compound readily participates in these transformations.
Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with a boronic acid or ester, is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org In the context of 3-Bromothieno[3,2-c]pyridin-7-amine, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids has been successfully demonstrated, highlighting the feasibility of such transformations on similarly substituted pyridine (B92270) rings. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base in a solvent mixture like 1,4-dioxane (B91453) and water. nih.govorganic-chemistry.org
Stille Coupling: The Stille reaction provides an alternative method for carbon-carbon bond formation by coupling the organohalide with an organotin compound (organostannane). wikipedia.org The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are stable to air and moisture, and while they can be highly toxic, they offer a broad scope of reaction partners, including vinyl, aryl, and allyl groups. wikipedia.orglibretexts.org The regioselectivity of Stille couplings can sometimes be influenced by the reaction conditions. For example, in the case of 3,5-dibromo-2-pyrone, the coupling typically occurs at the more electron-deficient C3 position, but can be switched to the C5 position with the addition of Cu(I). nih.gov
Other Organometallic Reagents: Beyond boronic acids and organostannanes, other organometallic reagents can be employed in cross-coupling reactions. Iron-catalyzed cross-coupling reactions, for example, have emerged as a more cost-effective and environmentally benign alternative to palladium-based methods. orgsyn.org These reactions often utilize Grignard reagents as the nucleophilic partner and can tolerate a range of functional groups. orgsyn.org
Table 1: Examples of Cross-Coupling Reactions on Bromo-Substituted Pyridine Scaffolds
| Coupling Reaction | Halide Substrate | Organometallic Reagent | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 5-aryl-2-methylpyridin-3-amines |
| Stille | 3,5-dibromo-2-pyrone | Organostannanes | Pd catalyst | 3-substituted-5-bromo-2-pyrone |
| Iron-catalyzed | Aryl halides | Grignard reagents | FeCl₂ | Biaryls |
Nucleophilic Displacement Reactions for Heteroatom Linkages
While less common for aryl bromides compared to activated halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy for introducing heteroatom linkages, particularly with highly activated substrates or under specific catalytic conditions. More commonly, palladium-catalyzed C-N and C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to form bonds between the aromatic ring and nitrogen or oxygen nucleophiles. These reactions have proven effective for coupling a wide range of primary and secondary amines with aryl and heteroaryl halides, including those with multiple heteroatoms. mit.eduresearchgate.net The use of specific ligands like BrettPhos and RuPhos can facilitate these transformations, even with challenging substrates. mit.eduresearchgate.net
Exploiting the 7-Amino Group for Scaffold Diversification
The 7-amino group offers a reactive site for a variety of chemical transformations, allowing for the extension and diversification of the thieno[3,2-c]pyridine scaffold.
Formation of Amides, Ureas, and Thioureas
The primary amine at the 7-position can readily react with acylating agents to form amides, or with isocyanates and isothiocyanates to generate ureas and thioureas, respectively. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse functionalities. For example, the synthesis of various amides, ureas, and thioureas from methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate has been reported, demonstrating the versatility of this approach on a substituted pyridine core. nih.gov
Table 2: Derivatization of Amino Groups on Pyridine Scaffolds
| Starting Material | Reagent | Product Type |
| Amino-substituted pyridine | Acid chloride | Amide |
| Amino-substituted pyridine | Isocyanate | Urea |
| Amino-substituted pyridine | Isothiocyanate | Thiourea |
Annulation Reactions Involving the Amino Functionality for Fused Ring Systems
The amino group can participate in annulation reactions, where a new ring is fused onto the existing heterocyclic framework. These reactions are valuable for constructing complex, polycyclic systems. One common strategy involves the reaction of an amino group with a bifunctional electrophile, leading to the formation of a new heterocyclic ring. For instance, the synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines has been achieved through the cyclization of a formylated aminothienopyridine intermediate. researchgate.net Asymmetric annulation reactions, such as [3+3] and [4+2] cycloadditions, have also been developed to create fused ring systems with high stereoselectivity, although these have been more extensively studied with other heterocyclic systems like 2,3-dioxopyrrolidines. nih.gov
Multi-Step Synthetic Sequences Incorporating this compound
The dual reactivity of this compound makes it an ideal starting material for multi-step synthetic sequences to build complex molecules. A typical strategy would involve initial functionalization at the 3-position via a cross-coupling reaction, followed by derivatization of the 7-amino group. For example, a Suzuki coupling could be used to introduce an aryl group at the 3-position, and the resulting 3-aryl-thieno[3,2-c]pyridin-7-amine could then be acylated or undergo an annulation reaction at the 7-amino position. This sequential approach allows for the controlled and systematic construction of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series via a palladium-catalyzed C-N coupling followed by reduction of a nitro group illustrates a similar multi-step approach on a related scaffold. researchgate.net
Combinatorial Chemistry Approaches for Thieno[3,2-c]pyridine Scaffold Libraries
The structural framework of this compound presents two key reactive sites, the 3-bromo substituent and the 7-amino group, making it an exceptionally versatile building block for combinatorial chemistry and the generation of diverse molecular libraries. The strategic derivatization of these positions allows for the systematic exploration of chemical space around the thieno[3,2-c]pyridine core, a scaffold of significant interest in medicinal chemistry. This section will detail the application of combinatorial strategies, focusing on palladium-catalyzed cross-coupling reactions at the 3-position and various derivatizations of the 7-amino group to construct extensive libraries of novel compounds.
The dual functionality of this compound allows for a modular approach to library synthesis. The bromine atom on the thiophene (B33073) ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. wikipedia.org Concurrently, the amino group on the pyridine ring can be readily acylated, sulfonylated, or otherwise modified, providing a second vector for diversification. nih.gov This two-pronged derivatization strategy is central to the combinatorial exploration of the thieno[3,2-c]pyridine scaffold.
Palladium-Catalyzed Cross-Coupling at the 3-Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for combinatorial library generation due to their broad substrate scope and functional group tolerance. wikipedia.org For the this compound scaffold, Suzuki-Miyaura and Buchwald-Hartwig reactions are of primary importance.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a powerful tool for introducing a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the thieno[3,2-c]pyridine core. youtube.com The reaction's tolerance of numerous functional groups makes it ideal for building large and diverse libraries of compounds. nih.gov A typical combinatorial approach would involve reacting this compound with a library of boronic acids or their esters in the presence of a palladium catalyst and a base. The general reaction scheme is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 3-R-thieno[3,2-c]pyridin-7-amine
The diversity of the resulting library is dictated by the variety of boronic acids used. A representative selection of commercially available boronic acids suitable for this purpose is presented in the table below.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80-92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 75-90 |
| Cyclopropylboronic acid | Pd(dba)₂/XPhos | Cs₂CO₃ | THF/Water | 60-80 |
| Methylboronic acid | Pd(amphos)Cl₂ | K₂CO₃ | DME/Water | 55-75 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position. wikipedia.org This reaction is instrumental in creating libraries of 3-amino-thieno[3,2-c]pyridine derivatives. The general reaction involves the palladium-catalyzed coupling of this compound with an amine in the presence of a suitable ligand and a strong base. wikipedia.org
Scheme 2: General Buchwald-Hartwig Amination Reaction
this compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 3-(R¹R²N)-thieno[3,2-c]pyridin-7-amine
The structural diversity of the resulting library can be vast, depending on the selection of amines employed. The table below provides examples of amines that can be used in this combinatorial approach.
| Amine | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Morpholine (B109124) | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-95 |
| Piperidine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 78-90 |
| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 70-85 |
| Benzylamine | PdCl₂(dppf) | NaOtBu | THF | 75-88 |
| Diethylamine | Pd₂(dba)₃/t-Bu₃P | LiHMDS | Toluene | 65-80 |
Derivatization of the 7-Amino Group
The 7-amino group of the thieno[3,2-c]pyridine scaffold serves as a second key point for diversification. Standard and robust reactions such as acylation and sulfonylation can be employed in a combinatorial fashion to generate large libraries of amide and sulfonamide derivatives.
Amide Library Synthesis:
The reaction of the 7-amino group with a library of carboxylic acids or their activated derivatives (e.g., acyl chlorides) is a straightforward and high-yielding method for producing diverse amide libraries. nih.gov The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with activators such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) facilitates the direct use of carboxylic acids, which is advantageous for combinatorial synthesis. nih.govnih.gov
Scheme 3: General Amide Synthesis
3-R-thieno[3,2-c]pyridin-7-amine + R'-COOH --(Coupling Agent)--> 3-R-thieno[3,2-c]pyridin-7-yl-NHCOR'
| Carboxylic Acid/Acyl Chloride | Coupling Agent/Conditions | Solvent | Typical Yield (%) |
| Acetic anhydride | Pyridine | DCM | 90-98 |
| Benzoyl chloride | Triethylamine (B128534) | THF | 88-95 |
| Cyclopropanecarboxylic acid | EDC/HOBt | DMF | 80-92 |
| Isoxazole-5-carboxylic acid | HATU/DIPEA | DMF | 75-90 |
| 4-Fluorophenylacetic acid | Acyl chloride | Pyridine | 85-95 |
Sulfonamide Library Synthesis:
Similarly, the 7-amino group can be readily reacted with a diverse set of sulfonyl chlorides to generate a library of sulfonamides. These reactions are typically high-yielding and proceed under mild conditions, often requiring only a base such as pyridine or triethylamine.
Scheme 4: General Sulfonamide Synthesis
3-R-thieno[3,2-c]pyridin-7-amine + R'-SO₂Cl --(Base)--> 3-R-thieno[3,2-c]pyridin-7-yl-NHSO₂R'
| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| Methanesulfonyl chloride | Pyridine | DCM | 90-98 |
| Benzenesulfonyl chloride | Triethylamine | THF | 85-95 |
| Thiophene-2-sulfonyl chloride | Pyridine | DCM | 82-93 |
| 4-Toluenesulfonyl chloride | Triethylamine | Acetonitrile | 88-96 |
| N,N-Dimethylsulfamoyl chloride | Pyridine | THF | 75-88 |
By systematically combining a set of building blocks for the 3-position (e.g., 50 different boronic acids) with another set for the 7-position (e.g., 50 different carboxylic acids), a library of 2,500 distinct compounds can be rapidly synthesized. This combinatorial approach, leveraging the reactivity of this compound, provides a powerful platform for the discovery of novel bioactive molecules based on the thieno[3,2-c]pyridine scaffold.
Structure Activity Relationship Sar Studies of Thieno 3,2 C Pyridine Derivatives Methodological Focus
Impact of Substituents on Molecular Interactions and Conformational Preferences
The introduction of substituents onto the thieno[3,2-c]pyridine (B143518) core profoundly influences its molecular interactions and conformational preferences, which are critical determinants of its biological activity. The nature, size, and position of these substituents dictate the molecule's ability to bind to biological targets.
In related thienopyrimidine systems, which share structural similarities, conformational restriction through cyclization has been a key strategy to improve biological activity. For instance, in a series of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformationally restricted thieno[3,2-d]pyrimidinones were designed to lock the molecule in a specific conformation, which led to the discovery of moderately active compounds. researchgate.net This highlights the importance of conformational control in designing potent inhibitors.
The following table summarizes the impact of different types of substituents on the properties of thienopyridine derivatives based on findings from related compounds.
| Substituent Type | Impact on Molecular Interactions | Conformational Effects |
| Bulky Groups | Can enhance binding through steric interactions or cause steric hindrance, preventing optimal binding. | Restrict bond rotation, leading to a more rigid conformation. |
| Electron-donating Groups | Can increase the electron density of the aromatic system, affecting hydrogen bonding capabilities. | May influence the planarity of the molecule and the orientation of adjacent groups. |
| Electron-withdrawing Groups | Can decrease the electron density, potentially forming halogen bonds or other non-covalent interactions. | Can alter the bond lengths and angles within the heterocyclic core. |
| Hydrogen Bond Donors/Acceptors | Directly participate in hydrogen bonding with target proteins, a key interaction for molecular recognition. | Can influence the intramolecular hydrogen bonding, stabilizing certain conformations. |
Influence of Halogenation (Specifically Bromine at C3) on Electronic Properties and Reactivity
The introduction of a bromine atom at the C3 position of the thieno[3,2-c]pyridine ring system has a significant impact on the molecule's electronic properties and reactivity. Halogens, particularly bromine, are known to be electron-withdrawing groups, which can modulate the electron density distribution across the heterocyclic core.
In a study on the fluorescence properties of thieno[3,2-c]pyridine derivatives, it was observed that a substituent at the C3 position has a predominant effect. researchgate.net While this study focused on the synthesis of 3-arylthieno[3,2-c]pyridines starting from 3-bromo-4-chlorothieno[3,2-c]pyridine, it underscores the reactivity of the C3 position. The bromine atom serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions.
The electron-withdrawing nature of the bromine atom can be expected to decrease the electron density of the thiophene (B33073) ring in 3-Bromothieno[3,2-c]pyridin-7-amine. This can influence the molecule's ability to participate in various non-covalent interactions, such as halogen bonding, which is increasingly recognized as an important interaction in drug design.
Furthermore, studies on other heterocyclic systems have demonstrated that bromination can significantly alter electronic properties. For instance, in a series of 3-pyrrolyl BODIPYs, increasing the number of bromine atoms at the pyrrole (B145914) carbons led to the compounds becoming more electron-deficient and undergoing easier reductions. rsc.org A linear relationship was observed between the reduction potential and the number of bromide groups. rsc.org This suggests that the C3-bromine in this compound would likely lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more susceptible to nucleophilic attack and altering its redox properties.
The table below outlines the expected effects of C3-bromination on the electronic properties and reactivity of the thieno[3,2-c]pyridine core.
| Property | Influence of C3-Bromination |
| Electron Density | Decreases the electron density of the thiophene ring. |
| Reactivity | The C-Br bond serves as a site for cross-coupling reactions (e.g., Suzuki, Stille). |
| Redox Potential | Lowers the reduction potential, making the molecule easier to reduce. |
| Acidity/Basicity | Can influence the pKa of the pyridine (B92270) nitrogen and the 7-amino group. |
Role of the 7-Amine Group in Modulating Molecular Recognition and Chemical Behavior
The 7-amine group in this compound is a critical functional group that plays a pivotal role in modulating molecular recognition and chemical behavior. As a primary amine, it can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets such as enzymes and receptors.
In studies of related thienopyridine isomers, the amino group has been shown to be essential for biological activity. For example, in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides investigated for their activity against Mycobacterium tuberculosis, the amino group is a key part of the core scaffold. nih.gov While substitutions at other positions were found to be necessary for potent activity, the fundamental role of the amino group in the scaffold's architecture is implicit. nih.gov
Furthermore, patents for 4-amino-thieno[3,2-c]pyridine derivatives as selective inhibitors of KDR and/or FGFR kinases highlight the importance of the amino group in this specific isomer class for anti-proliferative activity in the treatment of solid tumors. google.com These compounds are noted for their utility in treating cancers of the breast, colon, lung, and prostate. google.com This suggests that the amino group is a key pharmacophoric feature for kinase inhibition within the thieno[3,2-c]pyridine framework.
The chemical behavior of the 7-amine group is also significant. It can be a site for further chemical modification, allowing for the synthesis of a library of derivatives with altered properties. For instance, the amine group can be acylated, alkylated, or used as a point of attachment for other functional groups to explore the SAR of the 7-position.
The table below summarizes the key roles of the 7-amine group.
| Function | Description |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. |
| Pharmacophore Feature | Is often a critical component of the pharmacophore responsible for biological activity, as seen in related kinase inhibitors. |
| Site for Derivatization | Provides a reactive handle for chemical modifications to explore SAR and optimize properties. |
| Modulation of Physicochemical Properties | Influences the solubility, lipophilicity, and basicity of the molecule. |
Positional Isomerism and its Implications for Thienopyridine Molecular Properties
The reactivity and chemical properties of these isomers can vary significantly. For example, a review on thienopyridines notes that the reactivity of thieno[3,2-b]pyridine (B153574) derivatives is less well-studied compared to other regioisomeric thienopyridines. researchgate.net This suggests that the fusion mode of the rings influences their chemical behavior.
Different isomers have been explored for distinct therapeutic applications. For instance, thieno[2,3-c]pyridine (B153571) derivatives have been investigated as Hsp90 inhibitors for their anticancer properties. nih.gov In contrast, 4-amino-thieno[3,2-c]pyridine derivatives have been patented as kinase inhibitors. google.comgoogle.comgoogle.com This demonstrates that the isomeric form of the thienopyridine core is a key determinant of its target specificity.
The table below provides a comparative overview of different thienopyridine isomers and their explored biological activities, highlighting the importance of positional isomerism.
| Isomer | Explored Biological Activities |
| Thieno[3,2-c]pyridine | Kinase inhibition (KDR, FGFR), antipsychotic potential. acs.orggoogle.comgoogle.comgoogle.com |
| Thieno[2,3-c]pyridine | Hsp90 inhibition (anticancer). nih.gov |
| Thieno[3,2-b]pyridine | Less studied, but derivatives have shown various biological properties. researchgate.net |
| Thieno[2,3-b]pyridine (B153569) | Antiviral (HCV), inhibition of Mycobacterium tuberculosis, antiproliferative activity. nih.govnih.govut.ac.ir |
Q & A
Q. Q1. What are the established synthetic routes for 3-bromothieno[3,2-c]pyridin-7-amine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves cyclization and bromination steps. A telescoped procedure using tributylamine as a base has been reported for related thienopyridine derivatives, where thermal conditions (e.g., reflux in ethanol) promote cyclization, followed by bromination using N-bromosuccinimide (NBS) . Key factors affecting yield include:
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?
Answer: A combination of techniques is recommended:
- NMR : - and -NMR confirm the aromatic proton environment and substituent positions. For example, the amine proton typically appears as a singlet near δ 5.5–6.0 ppm in DMSO-d, while bromine deshields adjacent carbons in -NMR .
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula (CHBrNS, M.W. 229.10) .
- Elemental Analysis : Confirms purity (>97%) by matching calculated and observed C, H, N, and S percentages .
Q. Q3. How is this compound utilized in medicinal chemistry research?
Answer: This compound serves as a versatile intermediate for:
- Heterocyclic Functionalization : Suzuki-Miyaura cross-coupling reactions enable aryl/heteroaryl group introduction at the bromine position, facilitating library synthesis for kinase inhibitors .
- Antimicrobial Agents : Derivatives of thienopyridines exhibit activity against Leishmania spp. and fungal pathogens, with structure-activity relationship (SAR) studies guiding optimization .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectral data for this compound derivatives?
Answer: Discrepancies in NMR or MS data often arise from:
- Regioisomeric impurities : For example, 4-amine vs. 7-amine isomers may co-elute during synthesis. Use 2D NMR (e.g., HSQC, HMBC) to differentiate substituent positions .
- Solvent effects : Proton chemical shifts vary in DMSO vs. CDCl. Always report solvent conditions .
- Trace metal contamination : Residual palladium from coupling reactions can broaden NMR peaks. Purify via chelating resins (e.g., SiliaBond® Thiol) .
Q. Q5. What strategies optimize the regioselectivity of bromination in thienopyridine scaffolds?
Answer: Regioselective bromination at the 3-position requires:
- Directing groups : Electron-donating substituents (e.g., -NH) direct bromination to the para position. For thieno[3,2-c]pyridines, the sulfur atom’s electronic effects dominate, favoring bromination at the 3-position .
- Reagent choice : NBS in acetonitrile at 0°C minimizes over-bromination compared to Br/FeBr .
- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) .
Q. Q6. How can researchers design this compound derivatives for targeted biological activity?
Answer: A rational design approach includes:
- Scaffold diversification : Introduce substituents via cross-coupling (e.g., aryl boronic acids) or nucleophilic substitution to modulate lipophilicity and target binding .
- Pharmacophore mapping : Align derivatives with known inhibitors (e.g., kinase ATP-binding pockets) using docking studies (AutoDock Vina) .
- ADMET profiling : Use in silico tools (SwissADME) to predict permeability and metabolic stability early in the design phase .
Q. Q7. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Answer: Common impurities include regioisomers and brominated byproducts. Mitigation strategies:
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H] at 229.10 m/z for the parent compound and 231.10 m/z for dibrominated impurities .
- ICP-MS : Detect residual palladium (<10 ppm) from coupling reactions .
- Stability studies : Store samples under inert gas (N) at −20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
